N-benzyl-3-chlorobenzamide
Description
Significance of N-benzyl-3-chlorobenzamide in Chemical Research
The primary significance of this compound in chemical research lies in its role as a well-defined chemical intermediate and a building block for the synthesis of more complex molecules. Its structure, featuring a reactive chlorine atom on the benzoyl ring and the N-benzyl group, allows for a variety of chemical transformations.
Research has demonstrated its use as a precursor in the synthesis of other compounds. For instance, it is a known starting material for producing N-benzyl-N-isopropyl-3-chlorobenzamide, a compound investigated for its herbicidal efficacy bldpharm.com. The synthesis of this compound itself is reported in the literature, with detailed spectroscopic data confirming its structure, underscoring its role as a characterizable entity in synthetic pathways amazonaws.comrsc.org. Further synthetic utility is shown in its use to prepare derivatives such as N-[1-(2-thienyl)ethyl]-3-chlorobenzamide epo.org.
The compound's physical and chemical properties have been documented, providing a basis for its application in further synthetic endeavors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 82082-49-3 chemicalbook.com |
| Molecular Formula | C₁₄H₁₂ClNO |
Table 2: Spectroscopic Data for this compound
| Type of Spectrum | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H), 7.63 (d, J=8.0Hz, 1H), 7.43 (d, J=8.0Hz, 1H), 7.25-7.32 (m, 6H), 6.76 (br s, 1H), 4.58 (d, J=4.0Hz, 2H) amazonaws.com |
Overview of Benzamide (B126) Derivatives in Scholarly Contexts
Benzamide derivatives represent a vast and significant class of organic compounds that are a major focus in scholarly research, particularly within medicinal chemistry. researchgate.netvjs.ac.vn The benzamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.
Academic research has extensively explored benzamide derivatives for various potential therapeutic applications. These include:
Enzyme Inhibition: Many studies focus on benzamides as inhibitors of key enzymes. For example, certain derivatives are investigated as tyrosinase inhibitors, which could have applications in cosmetics and medicine. researchgate.netvjs.ac.vn Others have been designed and synthesized as potent cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research. nih.gov
Antitumor Agents: A significant area of research involves the synthesis of N-substituted benzamide derivatives as potential antitumor agents, with some designed based on existing histone deacetylase (HDAC) inhibitors like Entinostat (MS-275). researchgate.net
Analgesic Activity: Hybrid molecules incorporating the benzamide structure have been synthesized and evaluated for their analgesic properties. dovepress.com
The versatility of the benzamide structure allows for the introduction of various substituents, enabling researchers to fine-tune the molecule's properties to achieve desired interactions with biological systems. researchgate.netdovepress.com
Historical Development of Research on this compound
The historical timeline for this compound is intertwined with the broader exploration of substituted benzamides. Early research into related compounds laid the groundwork for its later synthesis and study.
1950s: A 1958 patent details the preparation of 3-chlorobenzamide (B146230) and its subsequent reaction to form N-chloro-3-chlorobenzamide, indicating early industrial and academic interest in the reactivity of the chlorobenzamide scaffold. google.com
1980s: A 1982 patent concerning the manufacture of N-benzyl-N-isopropyl amides with herbicidal properties specifically lists N-benzyl-N-isopropyl-3-chlorobenzamide. This document implies the existence and likely synthesis of this compound as a related chemical entity or precursor during that period. bldpharm.com
2010s and beyond: More recent academic publications provide detailed, modern synthetic procedures and full characterization data for this compound. For example, a 2015 supporting information document for a chemistry journal article describes its synthesis and provides its ¹H and ¹³C NMR spectra, cementing its role as a standard, characterizable compound in contemporary organic synthesis. amazonaws.comrsc.org
This progression from related foundational chemistry to its explicit use as a building block in targeted synthesis highlights the compound's established place in the chemical literature.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWCOVLTTGVSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization of N Benzyl 3 Chlorobenzamide
Classical Synthetic Routes to N-benzyl-3-chlorobenzamide
The traditional approaches to synthesizing this compound are well-established and rely on fundamental organic reactions. These methods are often chosen for their reliability and the ready availability of starting materials.
Amide Bond Formation via Condensation Reactions
The most direct and widely used method for synthesizing this compound is the condensation reaction between 3-chlorobenzoyl chloride and benzylamine (B48309). evitachem.com In this reaction, the highly reactive acyl chloride readily reacts with the nucleophilic amine to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Another approach involves the direct coupling of 3-chlorobenzoic acid and benzylamine. evitachem.com This method, while more atom-economical, often requires the use of coupling agents to activate the carboxylic acid.
A less common but viable route is the reaction of 3-chlorobenzaldoxime with benzylamine, which yields this compound. bath.ac.uk This method provides an alternative for specific synthetic strategies where the corresponding aldehyde is a more accessible starting material.
Utilization of Coupling Agents in this compound Synthesis
To facilitate the direct reaction between a carboxylic acid and an amine, various coupling agents are employed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack. For the synthesis of this compound from 3-chlorobenzoic acid and benzylamine, common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). evitachem.com
Hypervalent iodine reagents, such as those based on benziodazolone, have also been demonstrated as effective coupling agents for the amidation of amines, including the synthesis of this compound. mdpi.com These reagents offer mild reaction conditions and high yields. mdpi.com
Role of Solvents and Temperature in Reaction Efficiency
The choice of solvent and reaction temperature plays a critical role in the efficiency of this compound synthesis. Solvents like dichloromethane (B109758) and dimethylformamide (DMF) are commonly used. evitachem.com The selection of solvent can influence the solubility of reactants and reagents, as well as the reaction rate.
Reaction temperatures can vary depending on the specific synthetic route. For instance, condensation reactions using acyl chlorides are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature. rsc.org In some cases, reflux conditions may be employed to enhance reaction yields. evitachem.com In a study on the CsOH-catalyzed aminolysis of nitriles, the synthesis of this compound was achieved by heating the reaction mixture at 100 °C. rsc.org
| Reaction | Solvent | Temperature | Yield |
| 3-chlorobenzoyl chloride + benzylamine | Dichloromethane | 0 °C to room temperature | 86% rsc.org |
| 3-chlorobenzonitrile (B1581422) + benzylamine (CsOH catalyst) | Water | 100 °C | 61% (isolated) rsc.org |
| 3-chlorobenzaldoxime + benzylamine | Not specified | Not specified | 66% bath.ac.uk |
| 3-chlorobenzoic acid + benzylamine (benziodazolone reagent) | Not specified | Room temperature | 86% mdpi.com |
Application of Base Catalysts in this compound Synthesis
Bases are essential in many synthetic routes to this compound, primarily to neutralize acidic byproducts or to act as catalysts. In the reaction of 3-chlorobenzoyl chloride with benzylamine, a tertiary amine like triethylamine (B128534) is commonly added to scavenge the hydrochloric acid formed during the reaction. rsc.org
In alternative synthetic strategies, such as the aminolysis of nitriles, a base catalyst is crucial for the reaction to proceed. For example, cesium hydroxide (B78521) (CsOH) has been shown to effectively catalyze the reaction between 3-chlorobenzonitrile and benzylamine in water to produce this compound. rsc.org Other bases like sodium carbonate have also been employed in different catalytic systems. researchgate.net
Advanced Synthetic Techniques for this compound
While classical methods are effective, research continues to explore more advanced and efficient techniques for the synthesis of this compound, particularly with considerations for large-scale production.
Industrial Scale-Up Considerations for this compound Production
Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges. These include ensuring consistent product quality, optimizing reaction conditions for large volumes, managing heat transfer in exothermic reactions, and developing efficient work-up and purification procedures. google.com
Continuous Flow Reactor Applications in this compound Synthesis
Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of amides like this compound. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, safety, and scalability. beilstein-journals.orgmdpi.com
In a typical setup, solutions of the reactants, such as 3-chlorobenzoyl chloride and benzylamine, are pumped through a preheating coil and then into a heated, packed-bed reactor. rsc.org The use of a continuous flow system can significantly reduce safety risks, especially when dealing with hazardous reagents or exothermic reactions, due to the small internal volume of the reactor. mdpi.com For instance, the synthesis of N-benzylhydroxylamine hydrochloride, a related process, was optimized in a continuous flow reactor, achieving a 75% yield with a residence time of just 7.38 minutes. mdpi.com This approach minimizes the handling of unstable intermediates and allows for rapid optimization of reaction conditions. beilstein-journals.org The technology is also compatible with a range of catalysts and solvents, including greener options like 2-MeTHF, further enhancing its sustainability profile. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small reaction volumes and better heat transfer. mdpi.com |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and residence time. beilstein-journals.org |
| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer durations or in parallel. |
| Efficiency | Can have longer reaction times and lower space-time yields. | Often achieves higher yields in significantly shorter reaction times. mdpi.com |
| Optimization | Time-consuming, requiring multiple large-scale experiments. | Rapid optimization is possible through automated sequential experiments. beilstein-journals.org |
Ultrasonic Irradiation in this compound Synthesis
Ultrasonic irradiation has emerged as a powerful and eco-friendly tool in organic synthesis, offering a potent alternative to conventional heating methods for producing this compound. nih.gov This technique utilizes the physical process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon enhances mass transfer and dramatically accelerates reaction rates, often leading to higher yields in shorter timeframes and under milder conditions. nih.gov
The application of ultrasound is a cornerstone of green chemistry, as it provides a non-polluting energy source that can reduce the need for harsh reagents and solvents. researchgate.net Research on the synthesis of related N-benzyl-N-arylcyanamides has demonstrated that ultrasonic irradiation can facilitate reactions expeditiously at room temperature in excellent yields without the need for a catalyst. nih.gov Similarly, the synthesis of other benzamide (B126) derivatives under ultrasound shows a significant reduction in reaction time compared to conventional refluxing methods. nih.gov A patent for producing o-chlorobenzonitrile from o-chlorobenzamide also highlights the efficiency of ultrasonic catalysis in dehydration steps, achieving yields over 93%. google.com This evidence strongly suggests that applying ultrasonic irradiation to the reaction between a 3-chlorobenzoyl derivative and benzylamine would be a highly efficient and environmentally benign protocol. nih.gov
Solid Acid Catalysis for this compound Formation
The formation of this compound, typically via the condensation of 3-chlorobenzoic acid and benzylamine, can be effectively catalyzed by solid acids. These catalysts are a cornerstone of green chemistry, offering a safer and more environmentally friendly alternative to traditional corrosive and hazardous liquid acids like sulfuric acid. ias.ac.in Solid acid catalysts are generally non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification and minimizing waste. ias.ac.in
Several types of solid acids could be employed for this synthesis:
Zeolites: Materials like H-ZSM-5 provide acidic sites necessary for activating the carboxylic acid for nucleophilic attack by the amine. ias.ac.in
Sulfonated Mesoporous Silica: These materials act as strong solid acid catalysts and have been used effectively in condensation and esterification reactions. ias.ac.in
Supported Acids: Zirconia supporting molybdenum oxide can create a superacidic surface capable of catalyzing reactions that typically require strong acids. ias.ac.in
Table 2: Potential Solid Acid Catalysts for this compound Synthesis
| Catalyst Type | Example | Key Advantages |
|---|---|---|
| Zeolite | H-ZSM-5 | Shape selectivity, thermal stability, regenerable. ias.ac.in |
| Functionalized Silica | Sulfonic acid-functionalized mesoporous silica | High surface area, strong acidic sites, effective for condensation. ias.ac.in |
| Supported Superacid | Molybdenum oxide on Zirconia | Extremely high acidity, can replace strong liquid acids. ias.ac.in |
| Ion-Exchange Resin | Amberlyst-15 | Commercially available, effective in various organic transformations. |
Green Chemistry Principles in this compound Synthesis Research
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. rsc.org
For the synthesis of this compound, different routes exhibit varying levels of atom economy:
Direct Amidation: The reaction of 3-chlorobenzoic acid with benzylamine produces the amide and water. This route has a very high atom economy as water is the only byproduct.
From Acyl Chloride: Reacting 3-chlorobenzoyl chloride with benzylamine yields the desired product but also produces a stoichiometric amount of benzylammonium hydrochloride as waste (if no other base is added) or another salt if a tertiary amine base is used. This lowers the atom economy compared to the direct amidation route.
Waste minimization extends beyond atom economy to consider the entire process, including solvent use, catalyst choice, and purification steps. researchgate.net Employing catalytic rather than stoichiometric reagents, using recyclable solid catalysts, and choosing synthetic pathways that avoid protection/deprotection steps are key strategies to reduce waste generation in the production of this compound. rsc.orgrsc.org
Table 3: Atom Economy Comparison of Synthetic Routes
| Reactants | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |
|---|---|---|---|
| 3-Chlorobenzoic acid + Benzylamine | H₂O | ~93% | High atom economy; water is a benign byproduct. rsc.org |
Sustainable Solvent Selection for this compound Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more sustainable solvents to replace hazardous ones like dichloromethane or toluene (B28343), which are commonly used in amide synthesis. rsc.orgrsc.org
For the synthesis of this compound, several greener alternatives can be considered:
Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. While reactant solubility can be a challenge, certain catalytic systems, such as those using ruthenium(II), have been developed for C-H alkylation in water. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising substitute for tetrahydrofuran (B95107) (THF). It has a higher boiling point and is more stable, making it a viable green solvent for flow chemistry applications. beilstein-journals.org
Dimethyl Carbonate (DMC): DMC is an environmentally friendly solvent and reagent. It is biodegradable, has low toxicity, and can be used in metal-free catalytic systems. researchgate.net
The selection of a sustainable solvent must be paired with the specific reaction methodology to ensure high yield and purity of this compound while minimizing environmental harm. rsc.org
Table 4: Green Solvents for Potential Use in Synthesis
| Solvent | Source | Key Advantages | Potential Application |
|---|---|---|---|
| Water | Natural | Non-toxic, non-flammable, cheap. researchgate.net | Catalytic amidation reactions. |
| 2-MeTHF | Biomass (renewable) | Greener alternative to THF, stable. beilstein-journals.org | Flow synthesis, Grignard reactions. mdpi.com |
| Dimethyl Carbonate (DMC) | Synthetic | Low toxicity, biodegradable, versatile. researchgate.net | Metal-free catalytic synthesis. |
| Ethanol (B145695) | Biomass (renewable) | Benign, readily available. | Recrystallization, some reaction media. mdpi.com |
Catalytic Methodologies for Amide Bond Formation
The formation of the amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, often requiring a catalyst to proceed at a reasonable rate. Various catalytic systems have been developed to facilitate this transformation, moving away from less efficient traditional methods.
One of the most prominent and environmentally benign catalysts for direct amidation is boric acid (B(OH)₃) . orgsyn.orgorgsyn.org Boric acid is an inexpensive, readily available, and low-toxicity catalyst that has proven effective for a wide range of carboxylic acids and amines. orgsyn.orgorgsyn.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. ucl.ac.uk This method often requires elevated temperatures and the removal of water, typically through azeotropic distillation with a solvent like toluene, to drive the reaction to completion. ucl.ac.uk The use of boric acid and its derivatives represents a significant advancement in green chemistry for amide synthesis. orgsyn.orgresearchgate.net
Zirconium-based catalysts , such as ZrCl₄ and Cp₂ZrCl₂, have also been demonstrated to effectively catalyze the direct amidation of carboxylic acids. For the synthesis of a related compound, N-benzyl-3-iodobenzamide, from 3-iodobenzoic acid and benzylamine, these catalysts achieved conversions of 57% and 72% respectively, under reflux conditions in p-xylene. This approach avoids the use of stoichiometric coupling agents, thereby reducing waste.
Other catalytic systems for amide bond formation include those based on nanocatalysts , such as Cu₂⁺/mesoporous carbon, which can be used in the tandem oxidative amidation of alcohols to amides. nih.gov While not a direct amidation of a carboxylic acid, this highlights the diversity of catalytic approaches available. Additionally, iron-catalyzed cross-coupling reactions have been developed for the synthesis of complex benzamides, showcasing the continuous innovation in this field. mdpi.com
Metrics for Assessing Green Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id To quantify the environmental performance of a synthesis, several metrics have been established. mdpi.comgreenchemistry-toolkit.org
Atom Economy (AE): Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. greenchemistry-toolkit.org It is calculated as:
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
A higher atom economy signifies a greener process, as fewer atoms are wasted in the form of byproducts. Catalytic direct amidation reactions, which ideally produce only water as a byproduct, have a high atom economy. walisongo.ac.id
Process Mass Intensity (PMI): This metric, championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, provides a more holistic view of the waste generated in a process. walisongo.ac.id It considers not only reactants but also solvents, reagents, and process aids. greenchemistry-toolkit.org
PMI = Total Mass in a Process / Mass of Product
A lower PMI value indicates a more efficient and less wasteful process. The ideal PMI is 1, meaning no waste is generated. greenchemistry-toolkit.org Reducing the amount of solvent used in reactions and work-ups is a key strategy for lowering PMI. researchgate.net
Reaction Mass Efficiency (RME): RME is another useful metric that relates the mass of the isolated product to the total mass of reactants used.
RME = Mass of Isolated Product / Total Mass of Reactants
This metric provides a practical measure of a reaction's efficiency, taking into account both the atom economy and the chemical yield. walisongo.ac.id
Other metrics such as the E-Factor (Environmental Factor), which measures the total mass of waste produced per kilogram of product, and various scoring tools like the EcoScale, also contribute to a comprehensive assessment of a synthesis's green credentials. walisongo.ac.idmdpi.com Applying these metrics allows for the direct comparison of different synthetic routes to this compound, guiding the selection of the most sustainable method. whiterose.ac.uk
Optimization of this compound Reaction Conditions
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.
While specific optimization data for this compound is not extensively published, valuable insights can be drawn from studies on the closely related isomer, N-benzyl-p-chlorobenzamide . Research on the synthesis of this compound provides a clear example of how reaction conditions can be systematically adjusted to improve reaction outcomes. The following table, based on data for the synthesis of N-benzyl-p-chlorobenzamide, illustrates the effect of different parameters on the reaction. nih.gov
| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cu²⁺/MC (10 mg) | Toluene | 80 | 72 |
| 2 | Cu²⁺/MC (20 mg) | Toluene | 80 | 92 |
| 3 | Cu²⁺/MC (30 mg) | Toluene | 80 | 92 |
| 4 | Cu²⁺/MC (20 mg) | Acetonitrile | 80 | 65 |
| 5 | Cu²⁺/MC (20 mg) | DMF | 80 | 58 |
| 6 | Cu²⁺/MC (20 mg) | Ethanol | 80 | 43 |
| 7 | Cu²⁺/MC (20 mg) | Toluene | 60 | 61 |
| 8 | Cu²⁺/MC (20 mg) | Toluene | 100 | 92 |
Data presented is for the analogous synthesis of N-benzyl-p-chlorobenzamide and serves as an illustrative example of reaction optimization. nih.gov
From this data, it is evident that:
Catalyst Loading: Increasing the catalyst amount from 10 mg to 20 mg significantly improves the yield, but a further increase to 30 mg offers no additional benefit (Entries 1-3).
Solvent Choice: Toluene is the optimal solvent among those tested, providing a much higher yield compared to acetonitrile, DMF, or ethanol (Entries 2, 4-6).
Temperature: The reaction yield is sensitive to temperature, with 80°C and 100°C providing the highest yields (Entries 2, 7, 8).
A specific synthesis for this compound has been reported via the reaction of 3-chlorobenzaldoxime with benzylamine, which yielded 66% of the pure product after purification by column chromatography. core.ac.uk Another reported synthesis from benzylamine afforded an 86% yield. mdpi.com These findings, combined with the optimization principles illustrated above, provide a solid foundation for developing a high-yield, efficient, and sustainable synthesis of this compound.
Chemical Reactivity and Transformation Studies of N Benzyl 3 Chlorobenzamide
Oxidation Reactions of N-benzyl-3-chlorobenzamide
The benzylic position (the carbon atom of the benzyl (B1604629) group attached to the nitrogen) in this compound is susceptible to oxidation. This reactivity is attributed to the stabilization of the resulting radical or cationic intermediates by the adjacent phenyl ring. youtube.comambeed.com
Oxidation at the benzylic C-H bond of N-benzylamides can lead to several products depending on the reagents and reaction conditions. One common transformation is oxidative debenzylation, which involves the cleavage of the N-benzyl bond to yield the corresponding primary amide, 3-chlorobenzamide (B146230). cas.cnnih.gov This reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed.
Electrochemical methods have also been employed for the oxidation of N-benzylamides. acs.orgpurdue.edu These techniques can lead to intramolecular dehydrogenative coupling, resulting in the formation of new heterocyclic structures, such as 4H-1,3-benzoxazines. purdue.edu Furthermore, electrochemical C(sp³)–H amidation has been demonstrated, where the benzylic position is functionalized with an amide group in a Ritter-type reaction. google.comucl.ac.uk
A variety of reagents and conditions have been developed for the oxidative transformation of N-benzylamides. These methods offer different levels of selectivity and efficiency.
Metal-free aerobic oxidation using a strong guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and oxygen can convert benzyl amines into amides, a related transformation that highlights the reactivity of the benzylic position. utrgv.edu For the oxidative debenzylation of N-benzyl amides, a system utilizing an alkali metal bromide (e.g., NaBr) with an oxidant like Oxone has been shown to be effective under mild conditions. cas.cnnih.gov This method is advantageous as it avoids the use of transition metals. nih.gov
Electrochemical oxidations are typically carried out in an undivided cell with platinum or graphite (B72142) electrodes. These reactions can be performed in the absence of external mediators and oxidants, offering a greener alternative to traditional chemical methods. purdue.edugoogle.com
| Oxidative Method | Reagents/Conditions | Primary Product | Reference(s) |
| Oxidative Debenzylation | Alkali Metal Bromide (e.g., NaBr), Oxone | 3-Chlorobenzamide | , cas.cn, nih.gov |
| Electrochemical Dehydrogenative Coupling | Pt anode, Graphite cathode, Undivided cell | 4H-1,3-Benzoxazine derivative | purdue.edu |
| Electrochemical C(sp³)–H Amidation | CH₃CN, H₂O, Electrochemical cell | N-(1-(3-chlorobenzamido)benzyl)acetamide | , google.com, ucl.ac.uk |
| Aerobic Oxidation (of related benzylamines) | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), O₂ | Amide | utrgv.edu |
Reduction Reactions of the Amide Moiety in this compound
The amide group in this compound can undergo reduction to form amine derivatives. This transformation is a key step in the synthesis of various biologically active molecules.
The reduction of the carbonyl group within the amide moiety of this compound results in the formation of the corresponding secondary amine, N-(3-chlorobenzyl)benzylamine. This reaction is typically achieved using strong reducing agents that can convert the robust amide functional group into a methylene (B1212753) group (-CH₂-). Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are commonly employed for this purpose. For instance, the reduction of amides to amines has been successfully carried out using a borane/tetrahydrofuran (B95107) (THF) complex. nih.gov
Catalytic hydrogenation is a widely used method for reduction in organic synthesis. In the context of this compound, catalytic hydrogenation can lead to different outcomes depending on the catalyst and reaction conditions.
While catalytic hydrogenation is often employed for the hydrogenolysis (cleavage) of N-benzyl groups to yield a primary amine and toluene (B28343), specific conditions can be tailored for the reduction of the amide carbonyl. scispace.comucalgary.ca For example, ruthenium-based pincer catalysts have been shown to be effective for the hydrogenation of a broad range of amides under base-free conditions. libretexts.org However, a common outcome of catalytic hydrogenation of N-benzylamides using catalysts like palladium on carbon (Pd/C) is the cleavage of the N-benzyl bond, a process known as debenzylation. ucalgary.calibretexts.org This reaction is often used as a deprotection strategy in organic synthesis. ucalgary.ca
| Reduction Method | Reagents/Conditions | Primary Product | Reference(s) |
| Amide Reduction | Borane/THF complex, Reflux | N-(3-chlorobenzyl)benzylamine | nih.gov |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(3-chlorobenzyl)benzylamine | purdue.edu |
| Catalytic Hydrogenation (Debenzylation) | Pd/C, H₂ | 3-Chlorobenzamide and Toluene | ucalgary.ca, libretexts.org |
| Catalytic Hydrogenation (Amide Cleavage) | Ruthenium(II) Pincer Catalyst, H₂, i-PrOH | 3-Chlorobenzyl alcohol and Benzylamine (B48309) | libretexts.org |
Nucleophilic Substitution Reactivity of the Chlorine Atom in this compound
The chlorine atom on the benzoyl ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of the aryl chloride is enhanced by the presence of the electron-withdrawing amide group, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. acs.org
This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the benzoyl moiety by reacting this compound with various nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiols. For instance, the amination of 3-chlorobenzamide with morpholine (B109124) has been reported to proceed in high yield. acs.org The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
The successful substitution with these nucleophiles provides a versatile route to a diverse array of N-benzylbenzamide derivatives with modified substitution patterns on the benzoyl ring, which can be valuable for structure-activity relationship studies in drug discovery.
| Nucleophile | Reagent Example | Expected Product | Reference(s) |
| Amine | Morpholine | N-benzyl-3-(morpholino)benzamide | acs.org, nih.gov |
| Alkoxide | Sodium Methoxide | N-benzyl-3-methoxybenzamide | , |
| Thiol | Sodium Thiophenolate | N-benzyl-3-(phenylthio)benzamide | , cas.cn, |
Investigation of Substitution Pathways
The substitution pathways for this compound and related N-chloroamides are often explored in the context of transition metal catalysis. The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a key method for forming C-N bonds. nih.gov The general mechanism for this reaction proceeds via a Cu(I)-mediated nucleophilic aromatic substitution, where a Cu(I) amidate complex is the key reactive species. nih.gov The process involves the activation of an aryl halide by a 1,2-diamine-ligated copper(I) amidate complex. nih.gov
In cobalt-catalyzed reactions, N-chloroamides can act as an internal oxidant, facilitating C-H activation and subsequent annulation without the need for an external metal oxidant. acs.orgrsc.org This pathway involves the formation of a cobaltacycle intermediate, followed by migratory insertion and reductive elimination to yield the final product. nih.gov For instance, in the annulation with 1,3-dienes, an intramolecular oxidative addition occurs at the N–Cl bond, followed by reductive elimination. acs.org Challenges in these transformations include potential side reactions such as Hofmann rearrangement or electrophilic chlorination of other reactive sites in the molecule. acs.org
Kinetic Studies of Substitution Reactions
Kinetic studies, particularly the kinetic isotope effect (KIE), provide crucial insights into the rate-determining steps of reactions involving N-chlorobenzamides. In several cobalt(III)-catalyzed annulation reactions, C-H activation has been identified as the rate-determining step. rsc.orgacs.org For example, KIE studies for the cascade C-H amidation and chlorination of indoles with N-chloroamides showed values of 5.2 (parallel experiments) and 4.0 (competitive experiment), confirming that C-H activation is the rate-limiting step. acs.org Similarly, kinetic studies on the Co(III)-catalyzed annulation of N-chlorobenzamides with alkylidenecyclopropanes support C-H activation as the rate-determining step. rsc.org
However, in other systems, the KIE values suggest that C-H activation may not be the turnover-limiting step. nih.gov For the enantioselective cobalt-catalyzed [4+1] annulation of N-chlorobenzamide with cyclopropene, parallel and competitive experiments yielded low KIE values (KH/KD = 1.3–1.5), indicating that C-H activation is not the primary determinant of the reaction rate in that specific catalytic cycle. nih.gov In studies on the formation of N-benzyl-4-chlorobenzamide (a positional isomer of the title compound) via nickel-catalyzed oxidative amidation, kinetic analysis revealed that the reaction rate is highest within the first five minutes at 25 °C. mdpi.com
| Reaction Type | Catalyst System | KIE (kH/kD) Value | Inferred Rate-Determining Step | Reference |
|---|---|---|---|---|
| [4+2] Annulation with Alkylidenecyclopropanes | Co(III) | Not specified, but study reveals RDS | C-H Activation | rsc.org |
| [4+1] Annulation with Cyclopropenes | CpxCo(III) | 1.3–1.5 | Not C-H Activation | nih.gov |
| Cascade C-H Amidation/Chlorination of Indoles | Cp*Co(III) | 5.2 (parallel), 4.0 (competitive) | C-H Activation | acs.org |
| Oxidative Amidation of Benzaldehyde-d6 | Nickel(II) Pincer Complex | Not specified, but ratio determined | Not specified | mdpi.com |
Isotopic Labeling Approaches for Mechanistic Insight
Isotopic labeling is a powerful tool for elucidating the complex mechanisms of chemical reactions. nih.gov The use of stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N can help trace the fate of atoms and identify bond-breaking and bond-forming steps. symeres.combeilstein-journals.org In the study of N-chlorobenzamide reactivity, deuterium labeling has been instrumental in understanding reaction pathways. acs.org
For instance, to probe whether C-H bond cleavage is irreversible in cobalt-catalyzed annulation reactions, experiments are often conducted with deuterated substrates. acs.orgacs.org The absence of deuterium scrambling in the starting material typically suggests that the C-H activation step is irreversible. acs.org Deuterium labeling, in conjunction with kinetic studies, helps to confirm the rate-determining step of a reaction. rsc.orgmdpi.com This approach has been widely applied in cobalt-catalyzed C-H activation/annulation reactions to confirm the role of the C-H cleavage step. nih.govacs.org The strategic placement of deuterium atoms can also alter the kinetic profile of a reaction, an effect known as the kinetic isotope effect, which provides further mechanistic details. symeres.com
Transition Metal-Catalyzed Reactions Involving this compound
Transition metals, particularly copper and cobalt, are pivotal in catalyzing a variety of transformations involving this compound and its N-chloro derivatives. These reactions enable the construction of complex molecular architectures, such as C-C, C-N, and C-O bonds, and the synthesis of valuable heterocyclic compounds. researchgate.net
Copper-Catalyzed Arylation Reactions
Copper-catalyzed cross-coupling reactions are fundamental for arylation and heteroarylation. researchgate.net These reactions, particularly the Ullmann and Goldberg-type couplings, are effective for forming carbon-nitrogen and carbon-oxygen bonds. nih.govresearchgate.net The copper-catalyzed N-arylation of amides is an efficient method for synthesizing products relevant to the pharmaceutical and agrochemical industries. nih.gov The mechanism generally involves a Cu(I) species, and the presence of chelating diamine ligands can be crucial for controlling the concentration and reactivity of the active catalyst. nih.gov
While direct examples focusing solely on this compound are specific, the broader class of N-substituted amides readily participates in these transformations. mdpi.com These protocols are often tolerant of a wide range of functional groups on both the amide and the aryl halide coupling partners, including electron-withdrawing and electron-donating substituents. mdpi.com An operationally simple copper-catalyzed arylation of N-tosyltryptamines to produce C3-aryl pyrroloindolines highlights the utility of this approach under mild, ambient temperature conditions. rsc.org
| Component | Example Reagent/Catalyst | Role in Reaction | Reference |
|---|---|---|---|
| Substrate | N-substituted amide (e.g., this compound) | Nucleophile source | nih.gov |
| Coupling Partner | Aryl halide (e.g., aryl iodide) | Electrophile source | nih.gov |
| Catalyst | Copper(I) salt (e.g., CuI) | Mediates C-N bond formation | nih.govresearchgate.net |
| Ligand | 1,10-Phenanthroline, 1,2-diamine | Stabilizes and activates the catalyst | nih.govresearchgate.net |
| Base | K₂CO₃, KOH, Cs₂CO₃ | Deprotonates the amide | nih.govresearchgate.net |
Cobalt(III)-Catalyzed Annulation Reactions of N-chlorobenzamides
Cobalt(III) catalysis has emerged as a powerful and cost-effective method for the synthesis of nitrogen-containing heterocycles from N-chlorobenzamides. acs.org In these reactions, the N-Cl bond functions as an internal oxidant, enabling redox-neutral C-H activation/annulation cascades under mild conditions. rsc.orgthieme-connect.com This strategy avoids the need for external oxidants that can complicate reaction workups. rsc.org
A variety of coupling partners can be used in these annulation reactions, leading to a diverse range of pharmaceutically important scaffolds. acs.orgnih.gov For example, reaction with alkynes yields isoquinolones, while reaction with 1,3-dienes produces 3,4-dihydroisoquinolinones. acs.orgthieme-connect.com Other successful coupling partners include substituted alkenes, alkylidenecyclopropanes, and maleimides. rsc.orgacs.orgnih.gov The reactions often proceed with high regioselectivity and functional group tolerance. acs.orgthieme-connect.com The general mechanism involves C-H bond activation to form a five-membered cobaltacycle, followed by coordination and insertion of the coupling partner, and finally reductive elimination to release the product and regenerate the active catalyst. acs.org
| Coupling Partner | Resulting Product Scaffold | Reference |
|---|---|---|
| 2-Acetylenic Ketones | Isoquinolones | thieme-connect.com |
| 1,3-Dienes | 3,4-Dihydroisoquinolinones | acs.org |
| Alkylidenecyclopropanes | 3,4-Dihydroisoquinolinones | rsc.org |
| Substituted Alkenes | 3,4-Dihydroisoquinolinones | acs.org |
| Maleimides | [4+2] Annulated Products | nih.gov |
| Cyclopropenes | Isoindolinones ([4+1] Annulation) | nih.gov |
Debenzylation Mechanisms of N-benzylcarboxamides
The N-benzyl group is a common protecting group for amides, and its selective cleavage is an important transformation in multi-step synthesis. organic-chemistry.org Several methods exist for the debenzylation of N-benzylcarboxamides, proceeding through different mechanistic pathways.
One common approach involves a free-radical mechanism. A method using N-bromosuccinimide (NBS) in the presence of light or an initiator can efficiently cleave the N-benzyl group at room temperature. thieme-connect.comresearchgate.net This process is believed to involve the generation of a bromo radical that abstracts a hydrogen atom from the benzylic position. organic-chemistry.org The resulting benzyl radical is then trapped to form an intermediate that hydrolyzes to the debenzylated amide and benzaldehyde. organic-chemistry.orgthieme-connect.com A similar oxidative debenzylation can be achieved using alkali metal bromides (like NaBr) with an oxidant such as Oxone, which also proceeds via a bromo radical pathway. organic-chemistry.org
Alternatively, debenzylation can be accomplished under acidic conditions. Treatment of N-benzyl amides with strong acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene can yield the primary amide. researchgate.net For more robust benzyl groups, such as the 2,4-dimethoxybenzyl (DMB) group, stronger acid mixtures like trifluoroacetic acid (TFA) and triflic acid are required. bme.hu Computational studies on this process suggest a mechanism involving protonation of the substrate, which enhances the lability of the benzyl group. bme.hu Oxidative methods using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have also been explored, although they were found to be ineffective for certain substrates. bme.hu
N-Bromosuccinimide (NBS)-Mediated Debenzylation
The use of N-Bromosuccinimide (NBS) presents a simple and highly efficient method for the cleavage of the N-benzyl group from N-substituted carboxamides, such as this compound. researchgate.net Research has demonstrated that this reagent can effectively mediate the debenzylation reaction under mild conditions, often at room temperature. researchgate.net This method has been shown to be effective for a wide array of N-benzyl amides, achieving moderate to excellent yields of the corresponding deprotected amides. researchgate.net
The general applicability of NBS for this transformation suggests its utility for substrates with various functionalities. The reaction provides a valuable alternative to harsher deprotection protocols that may not be compatible with sensitive functional groups present in the molecule. researchgate.net While specific data for this compound is part of a broader class of compounds studied, the established reactivity patterns allow for a reliable prediction of its behavior.
A summary of typical reaction conditions and outcomes for the NBS-mediated debenzylation of N-benzyl amides is presented below:
| Reagent | Solvent | Temperature | Reaction Time | Yield |
| N-Bromosuccinimide (NBS) | Chlorobenzene or Ethyl Acetate | Room Temperature to Reflux | Varies (typically a few hours) | Moderate to Excellent |
This table represents generalized findings for the debenzylation of N-benzylamides using NBS, as specific kinetic and yield data for this compound were not individually detailed in the surveyed literature.
Free Radical Processes in Debenzylation
The mechanism of NBS-mediated debenzylation is understood to proceed through a free radical pathway. researchgate.net This process is often initiated by light or the presence of trace amounts of oxygen. researchgate.net The key step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).
This highly reactive bromine radical then abstracts a hydrogen atom from the benzylic position of the N-benzyl group. organic-chemistry.org This is the most energetically favorable position for hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical. The stability of this radical is a crucial factor driving the selectivity of the reaction.
The proposed mechanistic steps are as follows:
Initiation: Generation of a bromine radical from NBS, often facilitated by a radical initiator or light.
Propagation:
The bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
This benzylic radical can then react with another molecule of NBS to regenerate a bromine radical and form an N-bromo-N-benzyl intermediate. Alternatively, it can be trapped by other species in the reaction mixture.
Termination: The reaction is terminated by the combination of any two radical species.
The resulting intermediate, an N-acyliminium ion or a related species, is then hydrolyzed during the reaction or upon workup to yield the debenzylated product, 3-chlorobenzamide, and benzaldehyde. The involvement of a bromo radical generated through the oxidation of a bromide source under mild conditions is a common theme in such oxidative debenzylation reactions. organic-chemistry.orgorganic-chemistry.org
The efficiency of this free radical process is underscored by its applicability to a wide range of substrates, highlighting its significance as a synthetic tool for the deprotection of N-benzyl amides. organic-chemistry.org
Advanced Structural Elucidation and Spectroscopic Characterization of N Benzyl 3 Chlorobenzamide
Vibrational Spectroscopy for N-benzyl-3-chlorobenzamide
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed view of the vibrational modes of the molecule. These methods are fundamental for identifying functional groups and understanding the intramolecular and intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature bands related to the aromatic rings and the carbon skeleton. Analysis of related molecules like benzamide (B126) shows that resonance Raman spectra can reveal detailed dynamics of the molecule's structure. aip.org
Analysis of Vibrational Modes and Functional Group Signatures
The vibrational spectrum of this compound can be dissected by analyzing the signatures of its primary functional groups. The amide group, a central feature of the molecule, gives rise to several characteristic bands.
N-H and C=O Vibrations : The N-H stretching vibration in secondary amides typically appears in the region of 3370-3170 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected in the 1680-1630 cm⁻¹ range. researchgate.net The position of this band is sensitive to hydrogen bonding. The Amide II band, which results from a mix of N-H in-plane bending and C-N stretching, is found between 1550 cm⁻¹ and 1510 cm⁻¹.
Aromatic and C-Cl Vibrations : The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) rings typically occur in the 1600-1450 cm⁻¹ region. The presence of the chlorine atom on the benzamide ring introduces a C-Cl stretching vibration, which is expected at lower frequencies.
Benzyl (B1604629) Group Vibrations : The CH₂ group of the benzyl moiety will exhibit symmetric and asymmetric stretching vibrations typically found in the 2950-2850 cm⁻¹ range.
A detailed vibrational analysis of related N-benzylamides and substituted benzamides supports these assignments, providing a framework for understanding the molecule's spectral features. nih.govconicet.gov.ar
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3370 - 3170 | |
| Aromatic C-H Stretch | Benzene Rings | >3000 | |
| Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂-) | 2950 - 2850 | |
| Amide I (C=O Stretch) | Amide | 1680 - 1630 | researchgate.net |
| Aromatic C=C Stretch | Benzene Rings | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR analyses provide precise information about the chemical environment, connectivity, and stereochemistry of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals for each type of proton in the molecule. nih.gov The spectrum shows a singlet for the proton at the 2-position of the chlorobenzamide ring (δ 7.76 ppm) and a doublet for the proton at the 6-position (δ 7.63 ppm). nih.gov The protons of the benzyl group's phenyl ring and the remaining protons on the chlorobenzamide ring appear as a multiplet between 7.25 and 7.43 ppm. nih.gov A broad singlet at 6.76 ppm corresponds to the amide (N-H) proton, with its broadness indicating moderate-speed chemical exchange. nih.gov The methylene protons (-CH₂-) of the benzyl group appear as a doublet at 4.58 ppm, coupled to the amide proton. nih.gov
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Source |
|---|---|---|---|---|---|
| 7.76 | s | - | 1H | Ar-H (chlorobenzamide ring, C2-H) | nih.gov |
| 7.63 | d | 8.0 | 1H | Ar-H (chlorobenzamide ring, C6-H) | nih.gov |
| 7.43 | d | 8.0 | 1H | Ar-H (chlorobenzamide ring) | nih.gov |
| 7.32 - 7.25 | m | - | 6H | Ar-H (benzyl ring + chlorobenzamide ring) | nih.gov |
| 6.76 | br s | - | 1H | N-H (amide) | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their electronic environment. For this compound in CDCl₃, the carbonyl carbon of the amide group resonates at δ 166.3 ppm. nih.gov The aromatic carbons appear in the range of δ 125.3 to 138.0 ppm. nih.gov The signal at δ 134.8 ppm is assigned to the carbon atom bearing the chlorine atom (C-Cl). nih.gov The methylene carbon of the benzyl group is observed at δ 44.3 ppm. nih.gov
Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment | Source |
|---|---|---|
| 166.3 | C=O (amide) | nih.gov |
| 138.0 | Ar-C | nih.gov |
| 136.3 | Ar-C | nih.gov |
| 134.8 | Ar-C (C-Cl) | nih.gov |
| 131.7 | Ar-C | nih.gov |
| 130.0 | Ar-C | nih.gov |
| 128.9 | Ar-C | nih.gov |
| 128.0 | Ar-C | nih.gov |
| 127.8 | Ar-C | nih.gov |
| 127.5 | Ar-C | nih.gov |
| 125.3 | Ar-C | nih.gov |
Multidimensional NMR Techniques for Structural Confirmation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, multidimensional NMR techniques are indispensable for the unambiguous structural confirmation of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms, confirming the assembly of the benzyl and 3-chlorobenzoyl fragments.
In a typical analysis, a COSY spectrum would reveal the coupling between adjacent protons within the benzyl and 3-chlorophenyl rings, allowing for the assignment of protons in close proximity to one another. An HSQC spectrum correlates each proton signal directly to its attached carbon atom, providing a clear map of C-H bonds. The most definitive connections are often established through the HMBC spectrum, which shows correlations between protons and carbons over two to three bonds. For this compound, key HMBC correlations would include the link from the benzylic methylene protons (-CH₂-) to the carbonyl carbon of the amide and the carbons of the benzyl ring, as well as from the amide proton (N-H) to the carbonyl carbon and carbons in both aromatic rings. These correlations definitively confirm the covalent structure of the molecule.
Mass Spectrometry for this compound Characterization
Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation behavior of this compound, providing further confirmation of its identity and structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound is typically protonated to form a pseudomolecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
For this compound (C₁₄H₁₂ClNO), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.
Table 1: ESI-MS Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Technique |
|---|
This table presents representative data; exact observed values may vary slightly between instruments.
Under mass spectrometry conditions, particularly with harder ionization techniques or tandem MS (MS/MS), this compound undergoes characteristic fragmentation. The analysis of these fragments provides valuable structural information. The most labile bond in the structure is the amide C-N bond, and its cleavage is a common fragmentation pathway.
Key fragmentation pathways include:
Formation of the 3-chlorobenzoyl cation: Cleavage of the C(O)-NH bond can result in the formation of the 3-chlorobenzoyl cation.
Formation of the benzyl cation or related fragments: The other part of the molecule can form a benzyl cation or a tropylium (B1234903) ion (C₇H₇⁺) through rearrangement, which is a very stable fragment.
The masses of these fragments are diagnostic and help to piece together the original structure, confirming the presence of both the 3-chlorobenzoyl and benzyl substructures.
X-ray Crystallography of this compound and Related Benzamides
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the exact determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction studies on this compound would reveal its precise molecular geometry. While specific crystallographic data for this compound is not widely published, analysis of related benzamide structures provides insight into the expected geometry. mdpi.comresearchgate.net The structure would confirm the connectivity of the 3-chlorophenyl ring and the benzyl group to the central amide linkage.
Key geometric parameters that would be determined include:
Bond Lengths: The C-Cl, C-C, C=O, C-N, and C-H bond lengths.
Bond Angles: The angles within the aromatic rings and around the central amide group.
Dihedral Angles: The angles describing the spatial relationship between the two aromatic rings and the plane of the amide bond.
These parameters provide a complete and static picture of the molecule in the solid state.
A crucial aspect of the crystal structure of any amide is the conformation of the amide bond (-CONH-). bath.ac.uk The amide group is known to be predominantly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C-N bond significant partial double-bond character, restricting rotation.
Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, Van der Waals Forces)
The solid-state structure of this compound is dictated by a combination of strong and weak intermolecular forces that govern its crystal packing. The primary and most directional of these are hydrogen bonds. Specifically, the amide functional group facilitates the formation of intermolecular N-H···O hydrogen bonds, a common and highly stabilizing motif in benzamide derivatives. researchgate.net In this interaction, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This typically results in the formation of one-dimensional chains or centrosymmetric dimers, which then assemble into a larger three-dimensional lattice. researchgate.netroyalsocietypublishing.org
The interplay of these forces—strong, directional hydrogen bonds organizing the primary structure and a network of weaker van der Waals forces and π-stacking interactions filling the space—determines the final, most thermodynamically stable crystalline form of the compound.
Dihedral Angle Analysis in Benzamide Conformations
The three-dimensional conformation of this compound is largely defined by the rotational freedom around its single bonds, quantified by dihedral angles. The most significant of these are the angles that describe the orientation of the two aromatic rings relative to the central amide plane (-CO-NH-). The molecule is not planar; steric hindrance between the rings necessitates a twisted conformation.
Analysis of related benzamide structures reveals that the amide group itself is typically planar, but it is twisted with respect to the phenyl rings it connects. researchgate.net For instance, in a similar molecule, N-(p-methylphenyl)benzamide, the dihedral angle between the mean planes of the two aromatic rings is 63.41 (5)°. researchgate.net The amide group in that structure is twisted out of the plane of the benzoyl ring by 20.5 (1)°. researchgate.net This non-coplanarity is a characteristic feature of N-aryl benzamides.
For this compound, two key dihedral angles would be:
The angle between the 3-chlorophenyl ring and the amide plane.
The angle between the benzyl group's phenyl ring and the amide plane.
These angles are critical as the specific conformation influences the efficiency of crystal packing and can be a determinant in ligand-receptor binding in biological contexts. nih.gov
Table 1: Representative Dihedral Angles in Related Benzamide Structures
| Compound | Dihedral Angle 1 | Angle Description 1 | Dihedral Angle 2 | Angle Description 2 | Reference |
|---|---|---|---|---|---|
| N-(p-methylphenyl)benzamide | 63.41 (5)° | Between benzene and methylphenyl rings | 20.5 (1)° | Between amide group and benzene ring | researchgate.net |
| N-Benzyl-carbamothioyl-2-chloro-benzamide | 81.6 (6)° | Between sulfourea group and chloro-benzene ring | 35.8 (6)° | Between sulfourea group and benzene ring | nih.gov |
Hirshfeld Surface Analysis for Intermolecular Contacts
For a molecule like this compound, the analysis would typically reveal the following key contacts:
H···H Contacts: These are generally the most abundant contacts, arising from the numerous hydrogen atoms on the aromatic rings and the benzyl group, and they represent a significant portion of the van der Waals interactions. researchgate.netresearchgate.net
C···H/H···C Contacts: These represent interactions between the carbon atoms of the aromatic rings and hydrogen atoms of neighboring molecules, often indicative of C-H···π interactions. tandfonline.com
O···H/H···O Contacts: These are the graphical representation of the crucial N-H···O hydrogen bonds, appearing as distinct "spikes" on the fingerprint plot, as well as weaker C-H···O interactions. tandfonline.comresearchgate.net
Cl···H/H···Cl Contacts: These contacts arise from the interaction of the chlorine atom with hydrogen atoms on adjacent molecules and are a significant feature for halogenated compounds. researchgate.net
Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Chlorinated Aromatic Amides
| Contact Type | Percentage Contribution (%) | Description | Reference |
|---|---|---|---|
| H···H | ~38% | General van der Waals forces | tandfonline.com |
| C···H / H···C | ~26% | van der Waals and C-H···π interactions | tandfonline.com |
| O···H / H···O | ~8-10% | N-H···O and C-H···O hydrogen bonds | tandfonline.com |
| Cl···H / H···Cl | ~14-19% | Interactions involving the chlorine atom | researchgate.net |
| H···S / S···H | ~19% | Present in thiourea (B124793) analogs, not this compound | tandfonline.com |
This quantitative breakdown provides invaluable insight into the hierarchy and relative importance of the forces that stabilize the crystal structure.
Nuclear Quadrupole Resonance (NQR) Spectroscopy of Halogenated Benzamides
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides highly specific information about the local electronic environment of atomic nuclei possessing a nuclear quadrupole moment (those with spin I > 1/2). du.ac.inarxiv.org It is particularly useful for studying halogenated compounds.
Chlorine (³⁵Cl) NQR Studies
The chlorine atom in this compound has two stable isotopes, ³⁵Cl and ³⁷Cl, both with a nuclear spin of I = 3/2, making them NQR-active. berkeley.edu The ³⁵Cl isotope is typically studied due to its higher natural abundance and larger quadrupole moment. berkeley.edu A ³⁵Cl NQR experiment measures the transition frequency between the nuclear spin energy levels that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. This EFG is generated by the surrounding distribution of electrons in the chemical bonds and crystal lattice. Consequently, the ³⁵Cl NQR frequency is a direct and sensitive probe of the C-Cl bond's electronic character and the molecule's solid-state environment. researchgate.netznaturforsch.com For chlorinated benzamides, these frequencies are typically observed in the mega-hertz range.
Table 3: Representative ³⁵Cl NQR Frequencies for Substituted Chlorobenzamides at 77 K
| Compound Family | Typical Frequency Range (MHz) | Reference |
|---|---|---|
| N-(2-chlorophenyl)-amides | 34.2 – 36.8 | |
| N-Aryl-2-chlorobenzamides | 34.5 – 36.2 | |
| Cocaine Hydrochloride (ionic Cl⁻) | ~2.53 | berkeley.edu |
Note: The frequency for an ionic chloride is much lower than for a covalently bonded chlorine.
Influence of Substituents on Electron Density
The ³⁵Cl NQR frequency is exquisitely sensitive to the electronic effects of other functional groups on the molecule. Substituents on the aromatic rings influence the electron density at the C-Cl bond, thereby altering the EFG and shifting the NQR frequency. The trend is well-established:
Electron-withdrawing groups (e.g., -NO₂, other halogens) pull electron density away from the C-Cl bond. This increases the asymmetry of the charge distribution (the EFG) at the chlorine nucleus, resulting in a higher NQR frequency. researchgate.net
Electron-donating groups (e.g., alkyl -CH₃, alkoxy -OCH₃) push electron density toward the C-Cl bond. This makes the charge distribution more symmetrical, decreasing the EFG and leading to a lower NQR frequency. researchgate.net
Therefore, by comparing the ³⁵Cl NQR frequency of this compound to a series of related substituted benzamides, one can quantitatively assess the net electronic effect of the N-benzyl group on the 3-chlorophenyl ring.
Resolution of Contradictions in Structural Data via NQR
NQR spectroscopy serves as a powerful complementary tool to X-ray crystallography for resolving structural ambiguities. While X-ray diffraction provides a time- and space-averaged model of atomic positions, NQR provides precise electronic information about specific nuclear sites. du.ac.inresearchgate.net Contradictions or uncertainties in structural data can be addressed in several ways:
Polymorphism: A compound may crystallize in multiple forms (polymorphs) with different molecular packing. These forms can be difficult to distinguish, but since the NQR frequency is highly sensitive to the crystalline environment, each polymorph will exhibit a distinct ³⁵Cl NQR spectrum.
Molecular Asymmetry: If a crystal's asymmetric unit contains more than one chemically equivalent but crystallographically inequivalent molecule, X-ray diffraction might average these positions. NQR, however, would show a separate resonance for each unique chlorine environment, directly revealing the number of inequivalent molecules.
Validating Interaction Models: The magnitude of the NQR frequency can validate or challenge models of intermolecular interactions. For example, the formation of a weak halogen bond (C-Cl···X) would perturb the electron density at the chlorine atom and cause a measurable shift in its NQR frequency, providing direct evidence for the interaction that might be ambiguous from crystallographic distances alone. rsc.org
In essence, if a structural model derived from X-ray diffraction predicts a certain electronic environment at the chlorine atom, the NQR frequency must be consistent with that prediction. Any significant deviation suggests that the structural model may be incomplete or requires refinement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores, which are functional groups capable of absorbing light. In the case of this compound, the primary chromophores are the two benzene rings and the amide functional group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur can provide valuable information about the compound's conjugation and electronic environment.
The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to the π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group in the amide linkage. The position and intensity of these bands can be influenced by the solvent used for the analysis, as well as by the presence of substituents on the aromatic rings.
Detailed research findings on the UV-Vis spectroscopic characterization of this compound reveal specific absorption maxima (λmax) that are indicative of its electronic transitions. The presence of the chlorine atom on one of the benzene rings and the benzyl group can cause shifts in the absorption wavelengths compared to unsubstituted benzamide.
A study on 3-chlorobenzamide (B146230), a related compound, showed a sharp UV-Vis absorption cut-off at 237 nm. researchgate.net While specific data for this compound is not extensively detailed in publicly available literature, the principles of UV-Vis spectroscopy allow for a theoretical interpretation of its spectrum. The electronic transitions of the benzoyl and benzyl chromophores are expected to be the most prominent features.
Below is a representative data table summarizing the expected UV-Vis absorption data for this compound in a common solvent such as ethanol (B145695). This data is illustrative of the types of electronic transitions observed for this class of compounds.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |
| ~ 230 | ~ 12,000 | Ethanol | π → π* transition (Benzoyl group) |
| ~ 265 | ~ 800 | Ethanol | π → π* transition (Benzyl group) |
| ~ 280 | ~ 300 | Ethanol | n → π* transition (Carbonyl group) |
The intense absorption band around 230 nm is characteristic of the highly conjugated benzoyl system. The weaker bands at higher wavelengths are attributed to the less intense π → π* transitions of the benzyl moiety and the forbidden n → π* transition of the amide carbonyl group. The exact positions and intensities of these bands can provide researchers with confirmation of the compound's chromophoric system.
Computational Chemistry and Molecular Modeling of N Benzyl 3 Chlorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and optimized geometry of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has proven to be highly effective for optimizing molecular geometries and calculating harmonic vibrational frequencies. niscpr.res.in For molecules like 3-chlorobenzamide (B146230), a precursor to N-benzyl-3-chlorobenzamide, DFT is used to find the lowest energy conformation by optimizing all bond lengths and angles. niscpr.res.innih.gov This process provides a detailed three-dimensional structure that is crucial for understanding the molecule's physical and chemical properties. The optimization is performed to a stationary point on the potential energy surface, ensuring a stable molecular configuration. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and reliable combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) or 6-311++G(d,p) basis set. niscpr.res.in
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems. nih.govksu.edu.tr
6-311+G(d,p) / 6-311++G(d,p) : This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence basis set, meaning three functions are used to describe each valence electron. The "+" and "++" notations signify the addition of diffuse functions on heavy atoms (+) and hydrogen atoms (++), which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and anisotropic electron density.
This level of theory has been successfully applied to analyze the structural and vibrational properties of 3-chlorobenzamide, showing good agreement between theoretical and experimental data. niscpr.res.in
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. dcu.ie These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results. However, they are typically more computationally demanding than DFT methods, especially for larger molecules. dcu.ie While DFT has become the workhorse for many applications involving molecules of the size of this compound, ab initio calculations serve as an important benchmark for validating the results of other methods.
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods provide deep insights into the electronic landscape of a molecule, which governs its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. nih.govyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govirjweb.com Conversely, a large energy gap implies high kinetic stability and low chemical reactivity, characterizing a "hard" molecule. irjweb.com
For the related compound 3-chlorobenzamide, DFT calculations provide the following FMO energies: niscpr.res.in
| Parameter | Energy (eV) |
| EHOMO | -6.99 |
| ELUMO | -1.53 |
| Energy Gap (ΔE) | 5.46 |
This relatively large energy gap suggests that 3-chlorobenzamide is a kinetically stable molecule. The introduction of a benzyl (B1604629) group to form this compound would likely influence these values by introducing additional π-electrons, potentially raising the HOMO energy and lowering the energy gap, thereby increasing its chemical reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. youtube.com
Red : Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential.
In studies of related benzamides, the MEP map reveals that the most negative potential (red) is localized on the electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. niscpr.res.in The regions of positive potential (blue) are typically found around the amide hydrogen and the aromatic hydrogens, identifying them as sites for nucleophilic interactions. nih.gov This charge distribution is fundamental to understanding how this compound would engage in intermolecular interactions, such as hydrogen bonding.
Fukui Function Analysis for Chemical Activity
Fukui function analysis is a key component of conceptual Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. By condensing the Fukui function to individual atomic sites (k), we can identify which atoms are most susceptible to different types of chemical attack.
The condensed Fukui functions are calculated using a finite difference approach based on the charges of the molecule in its neutral (N), cationic (N-1), and anionic (N+1) states. ias.ac.in
For electrophilic attack (fk+): This function identifies sites that are most likely to be attacked by an electrophile (an electron-seeking species). These sites are typically electron-rich. The calculation is based on the electron density difference between the neutral and the cationic state.
For nucleophilic attack (fk-): This function points to the sites most susceptible to attack by a nucleophile (a nucleus-seeking, electron-donating species). These are generally electron-deficient sites. researchgate.netchemrxiv.orgsemanticscholar.org The calculation relies on the electron density difference between the anionic and the neutral state.
For radical attack (fk0): This identifies sites that are most likely to react with a free radical.
For this compound, theoretical calculations would reveal the specific atoms with the highest Fukui function values, thereby pinpointing the centers of reactivity. For instance, the carbonyl carbon is often a prime site for nucleophilic attack, while the aromatic rings may contain sites susceptible to electrophilic attack. The nitrogen and oxygen atoms, with their lone pairs, also play a significant role in the molecule's reactivity.
Table 1: Hypothetical Fukui Function Indices for this compound This table illustrates the expected format of results from a Fukui function analysis. The values indicate the most probable sites for attack.
| Atom | fk+ (Electrophilic Attack) | fk- (Nucleophilic Attack) | fk0 (Radical Attack) |
| C (carbonyl) | 0.012 | 0.254 | 0.133 |
| O (carbonyl) | 0.189 | 0.098 | 0.144 |
| N (amide) | 0.155 | 0.031 | 0.093 |
| C (ring 1, ortho) | 0.045 | 0.021 | 0.033 |
| C (ring 1, meta-Cl) | 0.033 | 0.045 | 0.039 |
| Cl | 0.098 | 0.067 | 0.082 |
| C (ring 2, para) | 0.051 | 0.019 | 0.035 |
Note: Values are hypothetical and for illustrative purposes only.
Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.detau.ac.il This analysis partitions the total electron population among the different atoms, providing insight into the electronic distribution and polarity of chemical bonds. The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org
The analysis assigns electrons to specific atoms based on the contributions of their basis functions to the molecular orbitals. The resulting Mulliken charges can help identify electron-rich (negative charge) and electron-deficient (positive charge) centers in this compound. This information is crucial for understanding the molecule's electrostatic potential, dipole moment, and intermolecular interactions.
For this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry negative partial charges, while the carbonyl carbon and hydrogen atoms are expected to be positively charged. However, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de
Table 2: Calculated Mulliken Atomic Charges for this compound This table shows representative Mulliken charges for key atoms in the molecule.
| Atom | Mulliken Charge (a.u.) |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.52 |
| N (amide) | -0.68 |
| H (on N) | +0.35 |
| C (methylene bridge) | +0.15 |
| C (ring 1, attached to C=O) | +0.12 |
| C (ring 1, attached to Cl) | +0.05 |
| Cl | -0.18 |
Note: Values are hypothetical and for illustrative purposes only.
Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept. uni-muenchen.dewisc.edu This method is invaluable for analyzing intramolecular delocalization, also known as hyperconjugation, which involves charge transfer from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de
The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with each interaction quantifies the extent of electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital. wisc.edu Higher E(2) values indicate a more significant interaction and greater molecular stability arising from that delocalization.
Table 3: NBO Analysis - Second-Order Perturbation Theory for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C=O) | 45.8 | n → π |
| π (CAr1-CAr1) | π (C=O) | 5.2 | π → π |
| π (C=O) | π (CAr1-CAr1) | 3.1 | π → π |
| σ (C-H) | σ (N-C) | 2.5 | σ → σ |
| LP (2) O | σ (N-C) | 1.8 | n → σ* |
Note: LP = Lone Pair; Ar1 refers to the 3-chlorophenyl ring. Values are hypothetical and for illustrative purposes.
Local Fukui Function for Nucleophilic Attack
While the condensed Fukui function provides a general overview of atomic reactivity, local reactivity descriptors offer a more nuanced picture. The local Fukui function for nucleophilic attack, f-(r), specifically identifies the regions within a molecule that are most susceptible to attack by an electron-rich reagent. chemrxiv.org Computationally, this involves analyzing the electron density of the neutral molecule and its anionic (N+1 electron) counterpart.
The sites with the highest values for the local Fukui function for nucleophilic attack are the most electrophilic centers. In the case of this compound, this analysis would likely confirm that the carbonyl carbon atom is the primary site for nucleophilic attack. This is due to the polarization of the C=O bond, where the highly electronegative oxygen atom draws electron density away from the carbon, rendering it electron-deficient and thus highly receptive to nucleophiles.
Table 4: Local Fukui Function Values for Nucleophilic Attack (f-) on Selected Atoms
| Atom | Atomic Site | Local Fukui Value (f-) | Rank of Reactivity |
| C7 | Carbonyl Carbon | 0.254 | 1 |
| C1 | Ring Carbon (ipso to C=O) | 0.085 | 2 |
| C11 | Methylene (B1212753) Carbon | 0.061 | 3 |
| C3 | Ring Carbon (ipso to Cl) | 0.045 | 4 |
Note: Atomic numbering is hypothetical. Values are for illustrative purposes to show relative reactivity.
Theoretical Spectroscopic Predictions
Prediction of Vibrational Frequencies and Intensities
Computational chemistry allows for the prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule and their corresponding intensities. These calculations are typically performed using methods like DFT, often with the B3LYP functional, which provides a good balance between accuracy and computational cost. researchgate.net The calculated vibrational spectrum can be used to assign the vibrational modes observed in experimental spectra.
For this compound, theoretical frequency calculations can help identify characteristic vibrations such as the N-H stretch, C=O stretch of the amide group, C-Cl stretch, and various bending and stretching modes of the aromatic rings. Comparing the calculated frequencies with experimental data can confirm the molecular structure and provide a detailed understanding of its vibrational properties. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Table 5: Selected Predicted Vibrational Frequencies for this compound
| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Vibrational Assignment |
| 3450 | 3312 | 85 | N-H Stretch |
| 3080 | 2957 | 25 | Aromatic C-H Stretch |
| 1685 | 1618 | 210 | C=O Stretch (Amide I) |
| 1540 | 1478 | 130 | N-H Bend (Amide II) |
| 1290 | 1238 | 95 | C-N Stretch (Amide III) |
| 750 | 720 | 65 | C-Cl Stretch |
Note: A hypothetical scaling factor of 0.96 has been applied. Values are illustrative.
Computational NMR Chemical Shift Determination (GIAO)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts (δ) of molecules. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
By performing GIAO calculations, typically using DFT, it is possible to predict the 1H and 13C NMR spectra of this compound. These theoretical spectra are invaluable for assigning the signals in experimental NMR data, confirming the structure, and understanding how the electronic environment influences the chemical shift of each nucleus. For example, the 13C chemical shift of the carbonyl carbon is expected to be significantly downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, the protons on the aromatic rings will exhibit distinct chemical shifts based on their electronic environment, influenced by the chloro and amide substituents.
Table 6: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| C (carbonyl) | - | 166.5 |
| C (ring 1, ipso to C=O) | - | 135.2 |
| C (ring 1, ipso to Cl) | - | 134.8 |
| C (ring 1, CH) | 7.4 - 7.8 | 128.0 - 131.0 |
| N-H | 8.5 | - |
| C (methylene) | - | 44.1 |
| H (methylene) | 4.6 | - |
| C (ring 2, ipso to CH2) | - | 138.1 |
| C (ring 2, CH) | 7.2 - 7.4 | 127.5 - 129.0 |
Note: Values are hypothetical and representative of expected shifts.
Time-Dependent DFT for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic absorption properties of molecules. nih.govresearchgate.net This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For molecules structurally similar to this compound, such as 3-chlorobenzamide, TD-DFT calculations are typically performed using the B3LYP functional with basis sets like 6-311+G(d,p) and 6-311++G(d,p). niscpr.res.in
Theoretical UV-Vis spectral studies are often conducted in various solvents, such as methanol (B129727) and ethanol (B145695), to understand the effect of the solvent environment on the electronic transitions. niscpr.res.inmdpi.com The calculations can predict the maximum absorption wavelengths (λmax), which can then be compared with experimental data to validate the computational model. For instance, the study of a bidentate nitrogen-sulfur containing Schiff base using TD-DFT helped in understanding its electronic absorption spectra. nih.gov The accuracy of TD-DFT in reproducing optical properties for a wide range of organic systems has been well-documented. biochempress.com
Densities of States (DOS) Spectrum for Molecular Orbital Contributions
The Densities of States (DOS) spectrum provides a graphical representation of the number of available molecular orbitals at each energy level. It is a valuable tool for understanding the contributions of individual atoms or molecular fragments to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inresearchgate.net
In the analysis of benzamide (B126) derivatives, DOS plots, often presented alongside Partial Density of States (PDOS) and Overlap Population Density of States (OPDOS), clarify the electronic characteristics of the molecule. niscpr.res.in The PDOS spectrum, for example, can decompose the total DOS into contributions from different groups of atoms within the molecule. This allows researchers to identify which parts of this compound, such as the benzyl group, the chlorophenyl ring, or the amide linkage, are the primary contributors to the HOMO and LUMO. This information is crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer properties. nih.gov
Molecular Dynamics Simulations for Benzamide Derivatives
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For benzamide derivatives, MD simulations provide insights into the stability and conformational dynamics of the molecule, particularly when it is bound to a biological target like a protein. tandfonline.comnih.gov Simulations are often run for extended periods, such as 100 nanoseconds, to observe the behavior of the ligand-protein complex in a simulated physiological environment. tandfonline.com
A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD). tandfonline.com By calculating the RMSD of the protein and ligand over the simulation time, researchers can assess the stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound within the protein's active site. tandfonline.com MD simulations have been effectively used to elucidate the action mechanism of mercapto-benzamide inhibitors of the HIV NCp7 protein and to understand the binding modes of aryl benzamide derivatives as modulators of the mGluR5 receptor. nih.govrsc.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for evaluating the binding modes and affinities of compounds like this compound against various biological targets. researchgate.net
Molecular docking studies are frequently employed to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of benzamide derivatives to the active sites of specific enzymes and receptors. nih.govuomustansiriyah.edu.iq A more negative binding energy generally indicates a more stable and favorable interaction.
For example, a study on 3-chlorobenzamide, a close analog, showed predicted binding affinities of -6.5 kcal/mol and -6.4 kcal/mol against ovarian cancer targets (human Matrix metalloproteinase-2) and -6.0 kcal/mol and -5.7 kcal/mol against breast cancer targets (human progesterone (B1679170) and allosteric inhibitor). niscpr.res.in Other studies on different benzamide derivatives have reported binding affinities against various targets, demonstrating the broad applicability of this class of compounds. mdpi.comnih.gov
| Compound/Derivative | Target Protein/Receptor | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 3-Chlorobenzamide | Human Matrix metalloproteinase-2 (Ovarian Cancer) | -6.5 |
| 3-Chlorobenzamide | Human Progesterone Receptor (Breast Cancer) | -6.0 |
| Benzamide Pyrazolone Derivative | COVID-19 Main Protease (6LU7) | -8.9 |
| Benzamide Sulfonamide Derivative | Human Breast Cancer Receptor (4FA2) | -9.1 |
| Pyrazolopyrimidine Benzamide Analog | Wolbachia Receptor (7ESX) | -10.2 |
Successful binding of a ligand to a receptor is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Docking simulations provide detailed, atom-level models of these interactions. For benzamide derivatives, the amide group (-CONH-) is a key feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor.
Simulations show these groups forming specific hydrogen bonds with amino acid residues in the receptor's binding pocket, such as with Glycine or Serine. mdpi.comnih.gov The aromatic rings (the benzyl group and the 3-chlorophenyl group) in this compound are crucial for engaging in hydrophobic and π-π stacking interactions with nonpolar residues like Leucine, Alanine, and Tryptophan. nih.gov The accurate modeling of these interaction networks is essential for understanding the structural basis of the ligand's affinity and selectivity. nih.govnih.gov
A variety of software packages are available for performing molecular docking simulations. Commonly used programs in the study of benzamide derivatives include AutoDock Vina, CLC Drug Discovery Workbench, and platforms from Schrödinger. niscpr.res.innih.govmdpi.comnih.gov These programs utilize search algorithms to explore possible ligand conformations within the binding site. researchgate.net
Each docking program employs a scoring function to evaluate and rank the generated poses. siat.ac.cnnih.gov Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. nih.gov Examples include the Vina score in AutoDock Vina and the ChemPLP score in GOLD. siat.ac.cn The choice of software and scoring function is critical as it directly influences the accuracy of the predicted binding mode and affinity. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Theoretical Studies
While specific Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information on the broader class of N-benzylbenzamide derivatives allows for theoretical postulations regarding its structure-activity profile. The N-benzylbenzamide scaffold is a recognized pharmacophore in medicinal chemistry, and by analyzing studies on analogous compounds, we can infer the potential impact of the 3-chloro substituent on the benzamide ring and the unsubstituted benzyl group on its biological activity.
Theoretical studies and computational modeling of N-benzylbenzamide derivatives have been instrumental in identifying key structural features that govern their interactions with biological targets. These studies often involve the development of 3D-pharmacophore models and QSAR equations to correlate physicochemical properties with biological activity.
A study on N-benzylbenzamide derivatives as melanogenesis inhibitors utilized a 3D-pharmacophore model to elucidate the essential features for activity. The model was developed using the "molecular comparative electron topology" (MCET) method, which incorporates the Klopman index, a local reactive descriptor that considers both Coulombic and frontier orbital interactions. This approach helps in understanding the three-dimensional ligand-receptor interactions. The statistical significance of the model was validated with a high coefficient of determination (R²) of 0.913 and a cross-validated coefficient (Q²) of 0.862 for the training set of 42 compounds. nih.gov
In the context of this compound, the chlorine atom at the meta-position of the benzamide ring is expected to influence the molecule's electronic and lipophilic properties. The chloro group is an electron-withdrawing group, which can affect the charge distribution of the aromatic ring and the amide linkage. Its position at the meta-position will have a different electronic influence compared to ortho- or para-substituents due to the lack of direct resonance interaction with the carbonyl group.
SAR studies on related benzamide derivatives have shown that the nature and position of substituents on the benzoyl ring are critical for activity. For instance, in a series of substituted benzyl benzamides investigated as Cholesteryl Ester Transfer Protein (CETP) inhibitors, the type and location of substituents on the benzoyl moiety significantly impacted their inhibitory potency. researchgate.netnih.gov While a direct comparison is not available for this compound, the data from these studies can be used to build a theoretical SAR understanding.
For example, in the aforementioned study on CETP inhibitors, compounds with trifluoromethyl groups at the meta-positions of the benzoyl ring showed good activity. researchgate.net This suggests that electron-withdrawing groups in the meta-position can be favorable for certain biological activities. The following table summarizes the in vitro bioactivities of some benzyl benzamide derivatives as CETP inhibitors, illustrating the effect of substitution on the benzoyl ring.
| Compound ID | R1 | R2 | R3 | R4 | % Inhibition at 10 µM | IC50 (µM) |
| 8a | OCH3 | H | H | H | 25.6 | >10 |
| 8b | F | H | H | H | 28.9 | >10 |
| 8c | H | OCF3 | H | H | 45.2 | >10 |
| 8e | F | OCF3 | H | H | 55.4 | 8.7 |
| 8f | F | H | CF3 | CF3 | 65.3 | 5.2 |
| 8j | F | H | CF3 | CF3 | 82.2 | 1.3 |
Data sourced from a study on substituted benzyl benzamides as CETP inhibitors. researchgate.netnih.gov
Furthermore, research on novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors has highlighted the importance of substitutions on both the benzamide and benzyl rings for potent antitumor activities. One of the most active compounds in this series, 20b , exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. nih.gov This underscores the therapeutic potential of the N-benzylbenzamide scaffold and the profound influence of its substitution pattern on biological activity.
Computational docking studies on benzyl benzamide derivatives have further revealed that these molecules typically occupy hydrophobic binding clefts in their target proteins. researchgate.netnih.gov The scaffold of these compounds aligns well with the pharmacophoric points of many inhibitors, particularly with their hydrophobic and aromatic features. researchgate.netnih.gov For this compound, the 3-chloro substituent would contribute to the lipophilicity of the benzamide ring, potentially enhancing hydrophobic interactions within a receptor's binding site.
In another QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 (HDAC2) inhibitors, a highly predictive 3D-QSAR model was generated using Molecular Field Analysis (MFA). This model showed a strong correlation between the structural features and inhibitory activity, with an r² value of 0.927 and a cross-validated r² of 0.815. sphinxsai.com While the core structure is different, this study reinforces the utility of QSAR in understanding the SAR of benzamide-containing compounds.
The following table presents data from a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the A459 human lung cancer cell line, demonstrating the correlation between physicochemical descriptors and biological activity.
| Descriptor | Coefficient | Standard Error |
| Log S | 0.738 | 0.217 |
| rerank | -0.031 | 0.007 |
| MR | 0.017 | 0.016 |
The QSAR equation was determined as: pIC50 = 0.738 (± 0.217) Log S – 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381), with n = 11, Sig = 0.003, r = 0.921, R² = 0.849, F= 13.096, and Q² = 0.61. jppres.comresearchgate.netunair.ac.id
Mechanistic Investigations of N Benzyl 3 Chlorobenzamide Biological Interactions
Enzyme Inhibition Mechanisms (In Vitro Studies)
No in vitro studies detailing the enzyme inhibition mechanisms of N-benzyl-3-chlorobenzamide are available in the public domain. Research on structurally related benzamides has shown various enzyme inhibitory activities, but this cannot be specifically attributed to the 3-chloro substituted N-benzyl derivative.
Binding to Active Sites and Substrate Access Blocking
There is no published research that investigates or describes the binding of this compound to the active sites of any enzymes or its potential to block substrate access.
Inhibition of Bacterial Enzymes
Scientific literature lacks studies on the inhibitory effects of this compound on bacterial enzymes. While other N-benzyl derivatives, such as N-benzyl-3-sulfonamidopyrrolidines, have been identified as inhibitors of bacterial DNA gyrase, similar studies for this compound have not been found nih.gov.
Carbonic Anhydrase IX (CA IX) Inhibition
There is no specific data available on the inhibition of Carbonic Anhydrase IX (CA IX) by this compound. The field of CA IX inhibition is well-researched, with many studies focusing on sulfonamide-based inhibitors, but none specifically mention the compound nih.gov.
Urease Inhibition
No studies were found that evaluated the urease inhibitory potential of this compound. The mechanism of urease inhibition is a significant area of study, but research has focused on other classes of compounds .
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The inhibitory activity of this compound against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) has not been reported in the scientific literature. Research into EGFR-TK inhibitors is extensive but does not include data on this specific compound researchgate.netnih.gov.
Receptor Modulation Mechanisms
There is no available research describing the receptor modulation mechanisms of this compound. Studies on receptor modulation have been conducted on other N-benzyl derivatives, such as 1-benzyl-3-ketoindole derivatives acting on the A2B adenosine (B11128) receptor, but these findings cannot be extrapolated to this compound nih.gov.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine. nih.gov Their modulation is a key area of therapeutic research. While comprehensive data on this compound's direct interaction with nAChRs is specific, research into structurally similar compounds provides insight into potential mechanisms. For instance, investigations into N-benzyl-3-amino-quinuclidines, which share the N-benzyl structural motif, have identified them as a potent class of positive allosteric modulators (PAMs) of the α3β2 nAChR subtype. nih.gov This discovery was made by exploring the chemical space around known nAChR ligands, suggesting that the N-benzyl group can be a key pharmacophore for nAChR interaction. nih.gov The modulation of nAChRs can lead to upregulation of the receptors, as seen in studies where periodic increases in acetylcholine led to a significant rise in nicotinic binding in the hippocampus. nih.gov
Kappa Opioid Receptor (KOR) Ligand Interactions (for analogs)
The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in pain, mood, and addiction. chemrxiv.org While this compound itself is not primarily characterized as a KOR ligand, its core benzamide (B126) structure is found in various KOR antagonists. Research has focused on developing benzamide-containing analogs as selective KOR antagonists. nih.gov For example, a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were developed that showed potent and selective KOR antagonism. nih.gov One such analog, compound 6c, demonstrated a KOR IC50 of 20 nM and was effective in reversing the effects of a KOR agonist in animal models. nih.gov These findings highlight that the benzamide scaffold, a central feature of this compound, is a viable starting point for designing potent KOR modulators. nih.gov Further modifications of related indole (B1671886) alkaloids, which can be considered distant analogs, have also led to the identification of potent KOR agonists, indicating the broad potential for this chemical space in targeting the KOR. chemrxiv.org
| Analog Class | Target Receptor | Activity | Reference Compound |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor (KOR) | Selective Antagonist | Analog 6c (IC50 = 20 nM) |
| N-diphenethylamine compounds | Kappa Opioid Receptor (KOR) | Selective Agonist | HS665 (Ki = 0.49 nM) |
| Akuammicine derivatives | Kappa Opioid Receptor (KOR) | Selective Agonist | Halogenated derivatives |
Positive Allosteric Modulation
Positive allosteric modulators (PAMs) are compounds that bind to a site on a receptor distinct from the primary (orthosteric) binding site, enhancing the effect of the endogenous ligand. nih.govmdpi.com This mechanism offers a therapeutic advantage as it amplifies physiological signaling rather than causing constant activation, potentially reducing receptor desensitization. mdpi.com In the context of nAChRs, PAMs can increase the efficacy of acetylcholine, leading to a greater peak current and potentially increasing the mean channel open time. nih.gov
Research on analogs of this compound has uncovered a new class of potent PAMs for the α3β2 nAChR. nih.gov Specifically, N-benzyl-3-amino-quinuclidines were shown through electrophysiological recordings to enhance the currents evoked by acetylcholine pulses in Xenopus oocytes expressing human α3β2 nAChRs. nih.gov This potentiation demonstrates the ability of these compounds to positively modulate receptor function, a pharmacological profile with therapeutic potential. nih.gov The discovery underscores the value of exploring the chemical space around known bioactive molecules to identify novel allosteric modulators. nih.gov
Cellular Pathway Modulation
Induction of Apoptosis in Cancer Cell Lines
Studies on N-substituted benzamides, including structural analogs to this compound, have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov The analog 3-chloroprocainamide (3CPA), also known as declopramide (B1670142), has been shown to trigger apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. nih.gov
The mechanism involves the intrinsic mitochondrial pathway of apoptosis. nih.govnih.gov Key events observed following treatment with 3CPA include:
Cytochrome c Release: The compound induces the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Caspase Activation: The released cytochrome c leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway. nih.gov This subsequently activates effector caspases like caspase-3, which execute the final stages of apoptosis. nih.gov
Inhibition of Apoptosis: The apoptotic process induced by 3CPA could be inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), confirming the central role of the caspase cascade in this process. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 also inhibited the declopramide-induced apoptosis. nih.gov
| Cell Line | Compound Used | Key Apoptotic Event |
| Murine 70Z/3 pre-B cells | 3CPA (Declopramide) | Cytochrome c release, Caspase-9 activation |
| Human HL60 promyelocytic cells | 3CPA (Declopramide) | Induction of apoptosis (p53-independent) |
Modulation of Cell Cycle Regulators
Prior to the onset of apoptosis, N-substituted benzamides like 3CPA (declopramide) have been observed to modulate the cell cycle. nih.gov Specifically, treatment with declopramide induces a G2/M cell cycle block in target cancer cells. nih.gov This cell cycle arrest occurs even in the presence of caspase inhibitors or in cells overexpressing Bcl-2, indicating that the cell cycle block is an event upstream of the final apoptotic cascade. nih.gov
While the tumor suppressor protein p53 is a known mediator of cell cycle arrest, the effects of declopramide appear to be independent of p53 status. nih.gov Although p53 expression was induced in 70Z/3 cells following treatment, both the G2/M block and the subsequent apoptosis were also observed in p53-deficient HL60 cells, demonstrating that the mechanism is not reliant on functional p53. nih.gov
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6)
N-substituted benzamides have been identified as having anti-inflammatory properties. nih.gov The mechanism for this effect has been linked to the inhibition of NFκB (nuclear factor kappa B), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6). nih.gov IL-6 is a critical cytokine in the inflammatory cascade and is a therapeutic target in several autoimmune and inflammatory diseases. nih.gov By inhibiting NFκB, these benzamide compounds can potentially suppress the production of IL-6 and other inflammatory mediators, thereby exerting an anti-inflammatory effect. nih.gov The development of small molecule inhibitors that target the IL-6 pathway is an active area of research for treating inflammatory conditions. nih.govresearchgate.net
Disruption of Cell Wall Synthesis in Microorganisms
The bacterial cell wall represents a prime target for antimicrobial agents, as it is essential for bacterial survival and absent in human cells, offering a high degree of selective toxicity. nih.gov This structure, particularly the peptidoglycan layer, provides rigidity and protects the cell from osmotic stress. libretexts.org Key components of the Gram-positive bacterial cell wall, such as peptidoglycan and teichoic acids, are established targets for many effective antibiotics. nih.govmdpi.com
While direct studies on this compound's effect on the cell wall are not extensively documented, research into related benzamide structures provides significant insights into potential mechanisms. A notable study has identified a class of N-(1,3,4-oxadiazol-2-yl) benzamides as potent inhibitors of lipoteichoic acid (LTA) biosynthesis. nih.gov LTA is a critical anionic polymer in the cell wall of most Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and autolysin regulation. nih.gov The inhibition of its synthesis leads to profound structural and functional defects in the cell envelope. The identified benzamide derivatives exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA), indicating high potency. nih.gov This finding establishes a clear mechanistic link between the benzamide scaffold and the disruption of a crucial cell wall synthesis pathway. Therefore, it is plausible that other benzamide derivatives, potentially including this compound, could exert antimicrobial effects through similar or related pathways targeting cell wall integrity. However, specific investigations are required to confirm this hypothesis for this compound.
Structure-Activity Relationship (SAR) Exploration in Benzamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. For benzamide derivatives, SAR exploration has revealed that modifications to the N-benzyl group, the benzamide ring, and the amide linker can profoundly alter their potency and selectivity.
The biological activity of N-benzylbenzamide derivatives is highly sensitive to the nature and position of substituents on both aromatic rings. Research has shown that even minor chemical modifications can lead to significant changes in efficacy. For instance, in a series of N-substituted benzamides evaluated for antiproliferative activity, the presence of a chlorine atom or a nitro group on the benzamide ring was found to substantially decrease activity. In contrast, studies on other benzamide-containing fungicides have shown that a 3-chloro, 4-chloro disubstitution pattern on the benzamide portion can result in superior activity.
The benzyl (B1604629) portion of the scaffold is equally important. In the development of dual-target inhibitors based on an N-benzyl-2-fluorobenzamide structure, a 4-fluoro substituent on the benzyl ring was identified as a key feature for binding to the Epidermal Growth Factor Receptor (EGFR). For a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents or small substituents like methyl or methoxy (B1213986) groups in the para-position of the benzyl ring displayed the highest antimicrobial activity against S. aureus and B. subtilis. researchgate.net These findings underscore the intricate relationship between specific substitution patterns and the resulting biological effects.
Table 1: SAR Findings in Benzamide Derivatives
| Compound Class | Structural Modification | Impact on Biological Activity |
|---|---|---|
| N-substituted benzamides | Chlorine or nitro group on benzamide ring | Decreased anti-proliferative activity |
| Benzamide-quinoline fungicides | 3-Cl, 4-Cl disubstitution on benzamide ring | Enhanced fungicidal activity |
| N-benzyl-2-fluorobenzamides | 4-fluoro group on benzyl ring | Key for EGFR binding |
| N-(benzyl)-thienopyrimidine-carboxamides | Unsubstituted or small para-substituents (e.g., -CH₃, -OCH₃) on benzyl ring | Increased activity against S. aureus and B. subtilis researchgate.net |
Substituents not only modulate the potency of benzamide derivatives but also play a direct role in their mechanism of action by influencing how the molecule interacts with its biological targets. A compelling example is seen in N-benzyl-2-fluorobenzamide derivatives designed as dual EGFR and Histone Deacetylase (HDAC) inhibitors. The 2-fluorobenzamide (B1203369) portion of the molecule acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes. Simultaneously, the substituted N-benzyl group occupies the distinct ATP-binding pocket of EGFR. This demonstrates how different parts of the same molecule can be engineered through specific substitutions to engage with two separate mechanistic targets.
This principle extends to other benzamide-based compounds. In studies of N-substituted benzamide derivatives as HDAC inhibitors, it was found that heteroatoms within the amide structure are crucial for chelating the zinc ion, a fundamental interaction for inhibiting the enzyme's function. This highlights that the core amide linkage and its immediate chemical environment, as dictated by substituents, are mechanistically vital.
In Silico Predictions of Biological Activity and Interactions
Computational, or in silico, methods are invaluable tools in modern drug discovery for predicting and rationalizing the biological activity of compounds. Techniques such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions allow researchers to model the interactions between a molecule like this compound and its potential biological targets at an atomic level.
Molecular docking studies have been successfully used to elucidate the binding modes of various benzamide derivatives. For example, the interactions between N-substituted benzamides and HDAC2 have been modeled, revealing key hydrogen bonds and hydrophobic interactions that stabilize the compound in the enzyme's active site. In another study, computational modeling of N-benzyl-2-fluorobenzamide derivatives provided the crucial insight that the molecule could fit within the binding sites of two different enzymes, EGFR and HDAC3, guiding the design of dual-target inhibitors.
These predictive models are also used to explore potential antimicrobial mechanisms. In silico analysis of a series of N-(benzyl)-thienopyrimidine-carboxamides suggested a possible mechanism of action through the inhibition of the TrmD enzyme in Pseudomonas aeruginosa. researchgate.net The docking studies showed how these compounds could occupy the active site of TrmD, an enzyme involved in tRNA modification, thereby predicting a specific antibacterial target. researchgate.net These computational approaches accelerate the discovery process by prioritizing compounds for synthesis and biological testing and by providing testable hypotheses about their mechanisms of action.
Table 2: Summary of In Silico Studies on Benzamide Derivatives
| Compound Class | Computational Method | Biological Target | Key Predicted Interaction/Finding |
|---|---|---|---|
| N-substituted benzamides | Molecular Docking | HDAC2 | Predicted binding affinity and mode, including hydrogen bonds and hydrophobic interactions. |
| N-benzyl-2-fluorobenzamides | Molecular Modeling | EGFR and HDAC3 | Demonstrated simultaneous binding to two distinct enzyme active sites. |
| N-(benzyl)-thienopyrimidine-carboxamides | Molecular Docking | TrmD (P. aeruginosa) | Predicted inhibition of the TrmD active site, suggesting a mechanism for antibacterial activity. researchgate.net |
| N-phenylbenzamides | ADMET Prediction | General Pharmacokinetics | Predicted low volume of distribution and non-inhibition of key metabolic enzymes (CYP2D6, CYP3A4). |
N Benzyl 3 Chlorobenzamide As a Synthetic Intermediate and Building Block
Role in Agrochemical Synthesis
The N-benzylbenzamide scaffold has been identified as a promising framework for the development of new agrochemicals, particularly herbicides. google.com Research has shown that N-benzylbenzamide compounds can act as pigment synthesis inhibitors, which are effective in controlling weeds in both field crops and non-agricultural areas. google.com A patent has been filed for the use of N-benzylbenzamide compounds or their salts as herbicides. google.com
Furthermore, derivatives of N-benzyl amides have been explored for their herbicidal properties. For instance, N-benzyl-6-methylpicolinamide has been identified as a potential scaffold for bleaching herbicides. nih.gov In addition to herbicidal activity, the N-benzyl carboxamide moiety is present in some insecticides. Novel pyrazole-5-carboxamides containing an α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl group have been synthesized and shown to exhibit insecticidal activity against various pests. nih.gov
Table 1: Examples of N-benzylamide Derivatives in Agrochemical Research
| Compound Class | Application | Mode of Action/Target Pest |
|---|---|---|
| N-benzylbenzamides | Herbicides | Pigment synthesis inhibitors |
| N-benzyl-6-methylpicolinamides | Herbicides | Bleaching herbicides |
Utility in Specialty Chemical Production
While specific examples of N-benzyl-3-chlorobenzamide in the production of specialty chemicals such as dyes or polymers are not extensively documented, the structural features of the molecule suggest its potential utility in this area. The benzamide (B126) core is a common structural motif in a variety of specialty chemicals. For example, sulfonamidodiphenylamine dye precursors can be used to produce phenazine (B1670421) dyes. google.com The presence of the chloro- and benzyl- substituents on the this compound molecule provides handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties for applications in materials science.
Building Block for Complex Organic Synthesis
This compound is a valuable building block for the construction of more complex organic molecules, particularly in the synthesis of heterocyclic compounds. mdpi.comjmchemsci.com The amide bond can be hydrolyzed to yield 3-chlorobenzoic acid and benzylamine (B48309), which are themselves versatile starting materials. Alternatively, the aromatic rings can be functionalized further, or the benzyl (B1604629) group can be modified or cleaved.
The N-benzylbenzamide scaffold has been described as a "novel merged scaffold" in medicinal chemistry, highlighting its utility in the design of molecules with dual biological activities. researchgate.net For instance, N-benzylbenzamides have been developed as dual modulators of soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ. researchgate.net The ability to readily synthesize a variety of substituted N-benzylbenzamides makes this class of compounds an attractive starting point for the development of compound libraries for drug discovery.
Reagent in Direct Amidation and Esterification Reactions
The synthesis of this compound itself is an example of a direct amidation reaction, where a carboxylic acid or its derivative reacts with an amine. This reaction is a fundamental transformation in organic chemistry for the formation of amide bonds. While this compound is the product of such a reaction, its constituent parts, 3-chlorobenzoic acid and benzylamine, are the reagents.
Related benzamide derivatives can participate in further reactions. For instance, the amide bond can be cleaved under certain conditions, or the aromatic rings can be involved in various coupling reactions. The principles of direct amidation are central to the synthesis of a wide array of benzamide derivatives with diverse applications.
Precursor to Biologically Active Analogs
The N-benzylbenzamide scaffold is a well-established pharmacophore in medicinal chemistry, and this compound can serve as a precursor for the synthesis of a wide range of biologically active analogs. By modifying the substitution pattern on either the benzoyl or the benzyl portion of the molecule, chemists can fine-tune the pharmacological properties of the resulting compounds.
Derivatives of N-benzylbenzamide have been investigated for a variety of therapeutic applications, including as antibacterial and antimycobacterial agents. nih.govnih.gov For example, substituted N-benzyl-3-chloropyrazine-2-carboxamides have been prepared and evaluated for their antimycobacterial activity. nih.gov Furthermore, N-benzylpiperidine carboxamide derivatives have been explored as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net The N-benzyl moiety is also a key feature in some enzyme inhibitors, such as those targeting AChE/BACE 1. nih.gov
Table 2: Examples of Biologically Active N-benzylamide Analogs
| Compound Class | Biological Activity | Therapeutic Area |
|---|---|---|
| Substituted N-benzyl-3-chloropyrazine-2-carboxamides | Antimycobacterial | Infectious Diseases |
| N-benzylpiperidine carboxamides | Cholinesterase inhibitors | Alzheimer's Disease |
| 3-(Benzylthio)benzamide derivatives | SIRT2 inhibitors | Not specified |
| Indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamides with N-benzyl indole (B1671886) | AChE/BACE 1 dual inhibitors | Alzheimer's Disease |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-3-chlorobenzamide, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis typically involves condensation of 3-chlorobenzoic acid derivatives with benzylamine. A common approach uses coupling agents (e.g., DCC) in solvents like dichloromethane or tetrahydrofuran at room temperature or reflux. Reaction times range from hours to overnight. For structural analogs, base catalysts (e.g., triethylamine) are often employed to neutralize byproducts like HCl . Crystal structure data for related compounds (e.g., 3-chloro-N-phenylbenzamide) confirm amide bond formation via X-ray diffraction (XRD) analysis .
Q. How is the purity and identity of this compound validated in experimental settings?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide linkage.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular weight verification.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogs like 3-chloro-N-phenylbenzamide (monoclinic system, space group P21/c) .
Q. What spectroscopic databases or tools are recommended for characterizing this compound?
- Methodological Answer : Reliable resources include:
- PubChem : For computed InChI, SMILES, and molecular formula cross-referencing .
- NIST Chemistry WebBook : Provides reference mass spectra and IR data for structural analogs (e.g., 3-chloro-4-fluorothiobenzamide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in scaled syntheses?
- Methodological Answer : Advanced strategies include:
- Continuous Flow Reactors : Improve mixing and heat transfer for large-scale production (e.g., as seen in industrial analogs) .
- Catalytic Systems : Lewis acid catalysts (e.g., immobilized ionic liquids) to reduce side reactions.
- Ultrasonic Irradiation : Accelerates reaction kinetics by enhancing reagent diffusion .
- Data Analysis : Monitor reaction progress via in-line FTIR or HPLC to identify bottlenecks (e.g., unreacted intermediates).
Q. What contradictory findings exist in the literature regarding the biological activity of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies may arise from:
- Assay Variability : Use standardized protocols (e.g., microdilution for MIC determination) .
- Structural Analog Comparisons : Compare with derivatives like N-(3-chloro-4-methylphenyl)-4-nitrobenzamide to isolate substituent effects .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450) .
Q. What advanced techniques are used to study the substitution reactivity of the chlorine atom in this compound?
- Methodological Answer :
- Kinetic Studies : Track nucleophilic aromatic substitution (SNAr) rates using UV-Vis spectroscopy under varying pH and temperature.
- Isotopic Labeling : ³⁶Cl radiolabeling to trace substitution pathways.
- DFT Calculations : Predict reactive sites via frontier molecular orbital (FMO) analysis (e.g., using Gaussian 16) .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : XRD data for analogs (e.g., 3-chloro-N-phenylbenzamide) reveal intermolecular interactions:
- Hydrogen Bonding : Amide N–H···O=C interactions stabilize the lattice .
- Van der Waals Forces : Chlorine and benzyl groups contribute to hydrophobicity and melting point variations.
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
